molecular formula C16H15NO4S2 B14171410 [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate CAS No. 182119-04-6

[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate

Cat. No.: B14171410
CAS No.: 182119-04-6
M. Wt: 349.4 g/mol
InChI Key: OVMPRHWKZOUBKS-UHFFFAOYSA-N
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Description

[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate is a complex organic compound that features a chromenyl group, a morpholine ring, and a carbodithioate moiety

Preparation Methods

The synthesis of [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxo-2H-chromen-3-yl acetic acid with morpholine and carbon disulfide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the chromenyl group, depending on the reagents and conditions used.

Scientific Research Applications

[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate involves its interaction with biological targets such as enzymes and proteins. The chromenyl group can intercalate with DNA, while the morpholine ring can form hydrogen bonds with amino acid residues in proteins. The carbodithioate moiety can chelate metal ions, affecting the activity of metalloenzymes .

Comparison with Similar Compounds

Similar compounds to [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate include:

The uniqueness of this compound lies in its combination of the chromenyl, morpholine, and carbodithioate groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

182119-04-6

Molecular Formula

C16H15NO4S2

Molecular Weight

349.4 g/mol

IUPAC Name

[2-oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate

InChI

InChI=1S/C16H15NO4S2/c18-13(10-23-16(22)17-5-7-20-8-6-17)12-9-11-3-1-2-4-14(11)21-15(12)19/h1-4,9H,5-8,10H2

InChI Key

OVMPRHWKZOUBKS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCC(=O)C2=CC3=CC=CC=C3OC2=O

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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